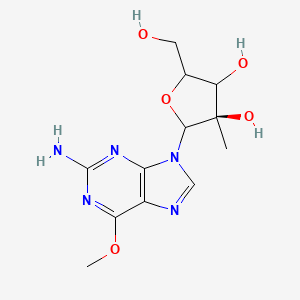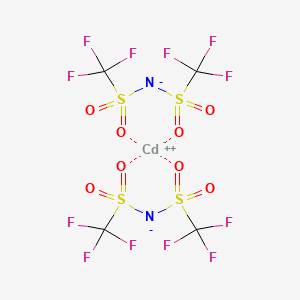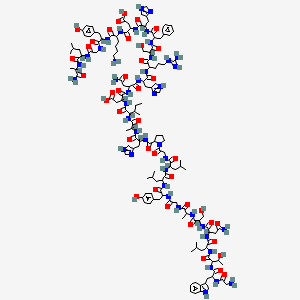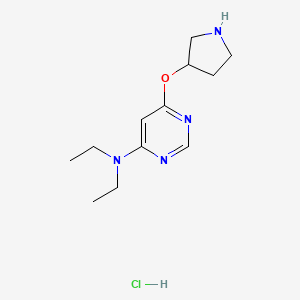![molecular formula C18H24ClN3O2 B14795705 3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)
3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of irdabisant hydrochloride involves multiple steps, starting with the preparation of the core pyridazinone structure. The synthetic route typically includes the following steps:
Formation of the pyridazinone core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridazinone ring.
Substitution reactions: Various substitution reactions are carried out to introduce the desired functional groups onto the pyridazinone core.
Final purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain irdabisant hydrochloride in its pure form.
化学反应分析
Irdabisant hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents onto the pyridazinone core. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .
科学研究应用
Irdabisant hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.
Biology: The compound is used in biological studies to investigate its effects on cognition and wakefulness.
Medicine: Irdabisant hydrochloride is being explored as a potential therapeutic agent for cognitive and attentional disorders, schizophrenia, and other neurological conditions.
作用机制
Irdabisant hydrochloride exerts its effects by antagonizing and acting as an inverse agonist at the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the H3 receptor, irdabisant hydrochloride enhances the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine, leading to improved cognitive function and wakefulness .
相似化合物的比较
Irdabisant hydrochloride is unique compared to other histamine H3 receptor antagonists/inverse agonists due to its high selectivity and potency. Similar compounds include:
ABT-239: Another potent histamine H3 receptor antagonist with cognition-enhancing properties.
Pitolisant: A histamine H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy.
Thioperamide: A histamine H3 receptor antagonist used in research to study the role of the H3 receptor
Irdabisant hydrochloride stands out due to its ability to penetrate the blood-brain barrier and its potential therapeutic applications in cognitive and attentional disorders.
属性
分子式 |
C18H24ClN3O2 |
|---|---|
分子量 |
349.9 g/mol |
IUPAC 名称 |
3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17;/h5-10,14H,2-4,11-13H2,1H3,(H,20,22);1H |
InChI 键 |
WJUJICMNSMPLLG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


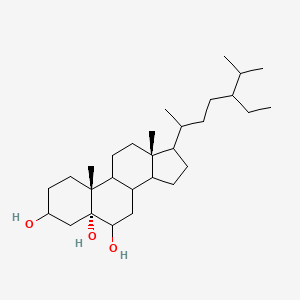
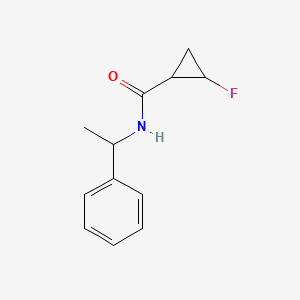
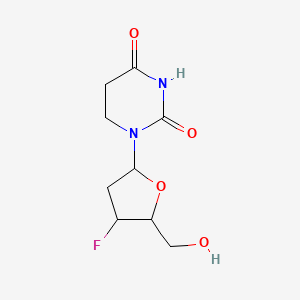
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)
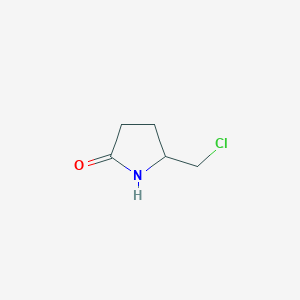
phosphinyl]acetate]](/img/structure/B14795661.png)
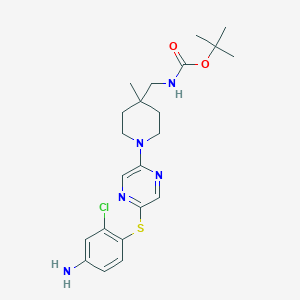
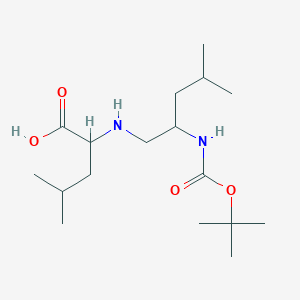
![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)
